molecular formula C16H19ClN2O2 B5505704 1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B5505704
M. Wt: 306.79 g/mol
InChI Key: GRUMWFOORDUZNL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorinated aromatic ring and a pyrrolidinone moiety suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-chloro-4-methylbenzaldehyde is first converted to a corresponding alcohol or amine derivative through reduction or amination reactions.

    Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form the pyrrolidinone ring.

    Final Product Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the pyrrolidinone ring, yielding simpler fragments.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the pyrrolidinone ring suggests potential interactions with neurotransmitter receptors, while the chlorinated aromatic ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can be compared with similar compounds such as:

    1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: This compound has a piperidine ring instead of a pyrrolidine ring, which may alter its chemical and biological properties.

    1-(3-chloro-4-methylphenyl)-4-(morpholin-1-ylcarbonyl)pyrrolidin-2-one: The presence of a morpholine ring introduces additional oxygen atoms, potentially affecting its reactivity and solubility.

    1-(3-chloro-4-methylphenyl)-4-(azetidin-1-ylcarbonyl)pyrrolidin-2-one: The azetidine ring is smaller and more strained, which may influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-4-5-13(9-14(11)17)19-10-12(8-15(19)20)16(21)18-6-2-3-7-18/h4-5,9,12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUMWFOORDUZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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